Methane, sulfinyl-18O-bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methane, sulfinyl-18O-bis- is a compound that contains a sulfur atom bonded to two oxygen atoms, one of which is labeled with the isotope oxygen-18. This compound is of interest in various fields of chemistry due to its unique isotopic labeling, which allows for detailed studies of reaction mechanisms and pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methane, sulfinyl-18O-bis- typically involves the oxidation of methane sulfinyl compounds using oxygen-18 enriched reagents. One common method is the reaction of methane sulfinyl chloride with oxygen-18 enriched water under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent contamination with atmospheric oxygen.
Industrial Production Methods
Industrial production of methane, sulfinyl-18O-bis- involves large-scale oxidation processes using oxygen-18 enriched water. The process requires careful control of reaction conditions, including temperature, pressure, and the presence of catalysts, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Methane, sulfinyl-18O-bis- undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can convert it into sulfonyl compounds.
Reduction: Reduction reactions can revert it back to methane sulfinyl compounds.
Substitution: It can participate in nucleophilic substitution reactions where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with methane, sulfinyl-18O-bis- under mild conditions.
Major Products
Oxidation: Produces sulfonyl compounds.
Reduction: Yields methane sulfinyl compounds.
Substitution: Results in various substituted sulfinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methane, sulfinyl-18O-bis- is used extensively in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used in mechanistic studies to trace the movement of oxygen atoms in reactions.
Biology: Helps in studying metabolic pathways involving sulfur compounds.
Medicine: Used in the development of radiolabeled drugs for diagnostic imaging.
Industry: Employed in the synthesis of isotopically labeled compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of methane, sulfinyl-18O-bis- involves its ability to participate in oxidation-reduction reactions. The labeled oxygen-18 atom allows researchers to track the incorporation and movement of oxygen atoms in these reactions. This provides valuable insights into the reaction pathways and intermediates involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methane sulfinyl chloride
- Methane sulfonyl chloride
- Methane sulfinic acid
Uniqueness
Methane, sulfinyl-18O-bis- is unique due to its isotopic labeling with oxygen-18. This makes it particularly valuable for studies requiring precise tracking of oxygen atoms, which is not possible with its unlabeled counterparts.
Eigenschaften
CAS-Nummer |
87893-62-7 |
---|---|
Molekularformel |
C2H6OS |
Molekulargewicht |
80.14 g/mol |
IUPAC-Name |
methylsulfinylmethane |
InChI |
InChI=1S/C2H6OS/c1-4(2)3/h1-2H3/i3+2 |
InChI-Schlüssel |
IAZDPXIOMUYVGZ-YZRHJBSPSA-N |
Isomerische SMILES |
CS(=[18O])C |
Kanonische SMILES |
CS(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.